2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine
Description
BenchChem offers high-quality 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9/h2-4H,1H3 |
InChI Key |
LIPCZCYGZGEGJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1Br)C(=NC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Spectral Characterization of 2-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Topic: Spectral Analysis of 2-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (NMR, MS) Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.
Executive Summary & Structural Context
The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, ALK inhibitors). The specific derivative 2-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine serves as a high-value intermediate. Its orthogonal halogenation pattern (C2-Br and C4-Cl) allows for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making accurate spectral validation critical for downstream success.
This guide provides a rigorous analytical framework for validating this molecule, focusing on the unique isotopic signatures in Mass Spectrometry (MS) and the regiochemical confirmations required in Nuclear Magnetic Resonance (NMR).
Target Molecule Specifications
-
IUPAC Name: 2-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
-
Molecular Formula: C
H BrClN -
Exact Mass (Monoisotopic): 243.940 (based on
Br, Cl)
Mass Spectrometry (MS) Analysis
For halogenated heterocycles, MS provides the most immediate confirmation of identity through characteristic isotope distribution patterns.[1]
Isotopic Signature (The "3:4:1" Rule)
Unlike standard organic molecules where the M+1 peak is minor, this molecule contains one bromine and one chlorine atom. The natural abundances—
Theoretical Intensity Calculation:
-
M (m/z 244): Contains
Br and Cl. Relative probability . -
M+2 (m/z 246): Two contributions:
-
Br +
Cl -
Br +
Cl
-
Total:
-
Br +
-
M+4 (m/z 248): Contains
Br and Cl. Relative probability .
Resulting Ratio: 0.75 : 1.00 : 0.25
Fragmentation Logic
In Electron Ionization (EI) or energetic ESI conditions, the molecule undergoes sequential dehalogenation. The carbon-bromine bond (bond energy ~276 kJ/mol) is weaker than the carbon-chlorine bond (~338 kJ/mol) and typically cleaves first.
Fragmentation Workflow Visualization:
Caption: Predicted fragmentation pathway. The loss of Bromine is kinetically favored, shifting the isotope pattern from 3:4:1 to the 3:1 characteristic of a mono-chloro species.
Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]
Validating the regiochemistry of the methyl group (N1 vs. N5) and the positions of the halogens is the primary objective here.
1H NMR Interpretation (DMSO-d6 or CDCl3)
The scaffold is electron-deficient due to the pyridine ring and the halogens.
| Proton | Type | Chemical Shift ( | Multiplicity | Structural Insight | |
| H6 | Ar-H | 8.20 – 8.40 | Doublet (d) | 5.5 – 6.0 | |
| H7 | Ar-H | 7.40 – 7.60 | Doublet (d) | 5.5 – 6.0 | |
| H3 | Ar-H | 7.10 – 7.30 | Singlet (s) | - | Located on pyrrole ring. Singlet confirms C2 is substituted (Br). |
| N-CH | Alkyl | 3.80 – 3.95 | Singlet (s) | - | Diagnostic for N-methylation. |
Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules for azaindoles.
13C NMR & HMBC Correlations
The
-
C2-Br (~115-120 ppm): Carbon attached to Bromine is significantly shielded compared to typical aromatic carbons due to the "Heavy Atom Effect" of Bromine.
-
C4-Cl (~135-140 ppm): Carbon attached to Chlorine is deshielded by the electronegative induction.
-
HMBC Diagnostic:
-
H3
C2, C3a, C7a: The H3 singlet will show long-range coupling to the C2-Br carbon, confirming the bromine position. -
N-Me
C2, C7a: The methyl protons will correlate to C2 and the bridgehead C7a, confirming N1 methylation (vs. N5 methylation).
-
Regiochemistry Validation Logic (NOESY)
A common synthetic pitfall is methylation at the pyridine nitrogen (N5) or C3. NOESY (Nuclear Overhauser Effect Spectroscopy) definitively proves the N1-Methyl structure.
The "Peri-Effect" Check: In the pyrrolo[3,2-c]pyridine system, the N1-Methyl group is spatially proximate to the H7 proton (the "peri" position across the fused ring system).
-
Observation: A strong NOE cross-peak between N-CH
and H7 . -
Inference: This confirms the methyl is on N1. If the methyl were on N5 (quaternary salt), NOE would be observed with H6 and H4 (if H4 existed, but C4 is Cl).
NOESY Connectivity Diagram:
Caption: Diagnostic NOE correlations. The interaction between N1-Me and H7 is the "fingerprint" interaction for verifying the N1-substitution pattern in 5-azaindoles.
Experimental Protocols
Sample Preparation for NMR
To avoid solvent suppression artifacts and aggregation:
-
Solvent: Use DMSO-d6 (99.9% D) for optimal solubility of the polar heterocycle. CDCl
may be used but often leads to broader peaks for azaindoles due to quadrupole broadening from Nitrogen. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
TMS: Ensure 0.03% TMS (Tetramethylsilane) is present for internal referencing (
0.00).
LC-MS Method (Standard)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5
m, 4.6 x 50 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Note: The presence of halogens increases lipophilicity (
), so expect elution later in the gradient compared to the non-halogenated scaffold.
References
-
Isotope Patterns in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. National Institutes of Health (PMC). Available at: [Link]
-
1H Chemical Shifts in NMR of Heteroaromatics. Modgraph. Available at: [Link]
Sources
An In-depth Technical Guide to 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine as a Kinase Inhibitor
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
The relentless pursuit of targeted therapies in oncology and immunology has identified protein kinases as a pivotal class of drug targets.[1] The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Within the landscape of small molecule kinase inhibitors, the pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a recurring ability to bind to and modulate the activity of multiple kinases.[3][4] Derivatives of this heterocyclic system have shown potent inhibitory effects against a range of kinases, including FMS kinase, Monopolar Spindle 1 (MPS1), and various receptor tyrosine kinases (RTKs) like VEGFR-2, ALK, and PDGFRα.[3][5][6]
This guide focuses on a specific, potentially novel derivative: 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine . We will explore its rationale as a kinase inhibitor, propose a synthetic strategy, and provide detailed, field-proven protocols for its characterization and evaluation as a therapeutic candidate. The insights herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodologies to investigate this compound and others within its class.
Mechanistic Rationale and Target Landscape
The pyrrolo[3,2-c]pyridine scaffold's efficacy stems from its ability to mimic the purine core of ATP, the universal phosphate donor for all kinases. This allows it to sit within the highly conserved ATP-binding pocket of the kinase domain. The specific substitutions on the pyrrolo[3,2-c]pyridine ring system are critical for determining potency and selectivity. The bromine and chlorine atoms on the pyridine and pyrrole rings, respectively, can engage in halogen bonding and other non-covalent interactions with the kinase active site, potentially conferring high affinity and selectivity. The N-methylation of the pyrrole can influence solubility and metabolic stability.[6]
Given the known activities of related compounds, 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine is hypothesized to inhibit kinases implicated in oncogenesis and inflammatory diseases. A primary screening panel would logically include kinases such as FMS (implicated in myeloid cancers and inflammatory disorders), MPS1 (a key regulator of the spindle assembly checkpoint in mitosis), and VEGFR-2 (a central mediator of angiogenesis).[3][5][6]
Below is a conceptual diagram of a generic kinase signaling pathway that could be targeted by a pyrrolo[3,2-c]pyridine-based inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Synthesis and Characterization
The synthesis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine can be approached through a multi-step pathway, leveraging established methodologies for the construction of the pyrrolopyridine core.[7] A plausible synthetic route is outlined below.
Sources
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. inits.at [inits.at]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct halogen atoms on the pyrrolopyridine core presents a challenge of chemoselectivity. This guide will focus on the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine) to form a Pd(II) complex.[4] The reactivity of aryl halides in this step generally follows the order I > Br > Cl, forming the basis for the chemoselectivity of this protocol.[3][5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol
This protocol is designed for the chemoselective Suzuki coupling of an arylboronic acid with 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine at the 2-position.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) | Amount (for 1 mmol scale) |
| 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine | 247.51 | 1.0 | 247.5 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.03 (3 mol%) | 21.9 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.6 mg |
| 1,4-Dioxane | 88.11 | - | 8 mL |
| Water (degassed) | 18.02 | - | 2 mL |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and visualization system
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[3]
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and water by sparging with an inert gas for at least 30 minutes prior to use.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.
-
-
Reaction Execution:
-
Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Typically, the reaction should be complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.[6] The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine.
Key Considerations and Field-Proven Insights
-
Chemoselectivity: The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step is the key to the chemoselectivity of this reaction.[8] For substrates with multiple different halogen atoms, the selectivity of the Suzuki-Miyaura reaction is dependent on this reactivity difference.[8]
-
Catalyst Choice: While various palladium catalysts can be employed, Pd(dppf)Cl₂ is often effective for the coupling of heteroaryl halides.[9] The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base Selection: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.[9] Other bases such as sodium carbonate or cesium carbonate can also be used, and the choice may influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki couplings.[10] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst.[3] Failure to properly degas the solvents and maintain an inert atmosphere can lead to catalyst deactivation and lower yields.
-
Safety Precautions: Suzuki coupling reactions can be exothermic, and appropriate safety measures should be taken, especially during scale-up.[11][12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure proper degassing of solvents and reaction vessel. Use a fresh bottle of catalyst or a different palladium source. |
| Poor quality boronic acid | Use freshly purchased or recrystallized boronic acid. | |
| Insufficient heating | Ensure the reaction is heated to the specified temperature. | |
| Formation of homo-coupled byproducts | Competing side reaction | Consider slow addition of the boronic acid to the reaction mixture. |
| Dehalogenation of the starting material | Reductive side reaction | This can sometimes be suppressed by careful control of reaction conditions or by using a different catalyst/ligand system. |
| Difficulty in purification | Co-elution of impurities with the product | Optimize the solvent system for column chromatography.[14] If the product is a solid, try recrystallization from different solvent systems. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Ghosh, A. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. International Journal of Scientific & Engineering Research, 7(11), 1238-1242. Available from: [Link]
-
Bellina, F., & Lessi, M. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 16(5), 3626-3681. Available from: [Link]
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available from: [Link]
-
Singh, A., & Singh, P. P. (2018). Suzuki Cross Coupling Reaction-A Review. Journal of Chemical and Pharmaceutical Research, 10(8), 1-6. Available from: [Link]
-
Miles, W. H., et al. (2010). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Journal of Chemical Education, 87(11), 1254-1256. Available from: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16383. Available from: [Link]
-
Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(24), 5780-5781. Available from: [Link]
-
Vo, T. H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. Available from: [Link]
-
Sheng, M. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Available from: [Link]
-
Bellina, F., & Lessi, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Available from: [Link]
-
Miles, W. H., et al. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 87(11), 1254-1256. Available from: [Link]
-
Bano, A., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 675. Available from: [Link]
-
Vo, T. H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. Available from: [Link]
-
Gilday, J., & Jackson, R. F. W. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 50(35), 4987-4989. Available from: [Link]
-
Watson, A. J. B., & Williams, J. M. J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18368-18374. Available from: [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5732-5739. Available from: [Link]
-
Leconte, N., & Roisnel, T. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, Université de Rennes 1. Available from: [Link]
-
Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Preprint. Available from: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(12), 9185-9195. Available from: [Link]
-
Corrado, C., et al. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Catalysts, 11(12), 1461. Available from: [Link]
-
Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. Available from: [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(5), 2826-2839. Available from: [Link]
-
Chtchigrovsky, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(10), 4443-4453. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Precision High-Throughput Screening: Leveraging the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine Scaffold
Part 1: Introduction & Strategic Rationale
The "Privileged" Scaffold
In modern drug discovery, the transition from a "hit" to a "lead" is often bottlenecked by the chemical tractability of the starting scaffold. 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (CAS: 1379356-94-1) represents a high-value "bifunctional linchpin" for Diversity-Oriented Synthesis (DOS).
Unlike generic heterocycles, this scaffold offers two distinct, chemically orthogonal handles:
-
C2-Bromo (Pyrrole ring): Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura).
-
C4-Chloro (Pyridine ring): Susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations.
This orthogonality allows for the rapid generation of defined combinatorial libraries, particularly targeting Type I and Type II Kinase Inhibitors (e.g., FMS/CSF-1R, MPS1) and Viral Entry Inhibitors .
Mechanistic Application
This Application Note details the protocol for utilizing this specific scaffold to drive High-Throughput Screening (HTS) campaigns. Rather than screening the raw intermediate, the workflow focuses on the HTS of spatially defined libraries derived from this core, maximizing the probability of identifying equipotent, soluble, and metabolically stable hits.
Part 2: Workflow Visualization
The following diagram illustrates the critical path from the raw scaffold to validated HTS hits, highlighting the orthogonal functionalization strategy.
Figure 1: Strategic workflow for converting the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine scaffold into a screenable library and validated leads.
Part 3: Experimental Protocols
Protocol A: Library Preparation (The "Input")
Objective: To generate a 384-member library for HTS by exploiting the reactivity difference between the C2-Br and C4-Cl positions.
Rationale: The C2-Br bond is generally more reactive in Pd-catalyzed reactions than the C4-Cl in this electron-deficient system, allowing for sequential functionalization without protecting groups.
-
Step 1: C2-Functionalization (Suzuki Coupling)
-
Reagents: Scaffold (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Condition: 80°C, 4 hours (or Microwave 110°C, 20 min).
-
Note: This installs the "tail" often required for kinase hinge binding or hydrophobic pocket occupation.
-
-
Step 2: C4-Functionalization (SNAr)
-
Reagents: C2-Product (1 eq), Primary/Secondary Amine (2.0 eq), DIPEA (3.0 eq).
-
Solvent: NMP or DMSO.
-
Condition: 100°C, 12 hours.
-
Note: The pyridine nitrogen activates the C4-position for nucleophilic attack, ideal for installing solubilizing groups (e.g., piperazines).
-
-
QC & Plating:
-
Purify via Prep-HPLC.
-
Dissolve final compounds in 100% DMSO to 10 mM.
-
Transfer to 384-well Echo®-qualified source plates (Labcyte).
-
Protocol B: HTS Assay Setup (Kinase Focus)
Objective: Screen the library against FMS Kinase (CSF-1R) , a validated target for pyrrolo[3,2-c]pyridines [1].
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen™.
| Parameter | Specification | Rationale |
| Assay Format | 384-well, low volume, white | Maximizes signal-to-background for fluorescence. |
| Enzyme Conc. | 0.5 nM FMS Kinase | Low concentration ensures "tight-binding" limit isn't breached. |
| Tracer | Alexa Fluor® 647 Tracer | optimized for ATP-competitive inhibitors. |
| Antibody | Eu-anti-GST | Donates energy to tracer upon binding. |
| DMSO Tolerance | Max 1% | Pyrrolo-pyridines are lipophilic (LogP ~3.2); DMSO ensures solubility. |
Step-by-Step Procedure:
-
Acoustic Dispensing: Use an Echo 550 to dispense 20 nL of library compounds (10 mM stock) into assay plates to achieve a final screening concentration of 10 µM.
-
Enzyme Addition: Dispense 5 µL of 2x Kinase/Antibody Mix in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT.
-
Tracer Addition: Dispense 5 µL of 2x Tracer 236 solution.
-
Final Incubation: Incubate for 60 min at RT (protected from light).
-
Read: Measure TR-FRET signal on a PHERAstar FSX (Ex: 337 nm, Em: 665 nm / 620 nm).
Protocol C: Data Analysis & Hit Validation
Objective: Eliminate false positives (PAINS) and validate structure-activity relationships (SAR).
1. Data Normalization:
Calculate the Emission Ratio (ER = Em665/Em620).
-
Control Max (0% Inh): DMSO only.
-
Control Min (100% Inh): Staurosporine (1 µM).
2. Triage Logic (Self-Validating System):
-
Filter 1 (Potency): Select hits with >50% Inhibition at 10 µM.
-
Filter 2 (Interference): Flag compounds with abnormally high donor fluorescence (620 nm). Pyrrolo-pyridines can be intrinsically fluorescent; this control prevents false negatives/positives.
-
Filter 3 (Solubility): Check calculated LogP (cLogP). The 2-Br-4-Cl-1-Me core has an estimated cLogP of ~3.2. If R-groups are highly lipophilic (cLogP > 5), re-test in the presence of 0.1 mg/mL BSA to prevent aggregation-based inhibition.
Part 4: Case Study & Expected Results
Target: Colony Stimulating Factor 1 Receptor (CSF-1R/FMS). Context: In a study involving pyrrolo[3,2-c]pyridines, the C2-position was critical for selectivity.
-
Observation: Compounds substituted at the C2-position (derived from the 2-Br handle) with specific aryl groups showed IC50 values as low as 30 nM [2].
-
Outcome: The HTS campaign described above is designed to replicate this success by varying the C2-aryl group while maintaining a solubilizing motif at C4.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| High Background | Compound Fluorescence | Switch to AlphaScreen or radiometric (33P) assay. |
| Low Z-Prime (<0.5) | Pipetting error / Evaporation | Check acoustic calibration; use plate seals during incubation. |
| Precipitation | Compound Aggregation | Add 0.01% Triton X-100 to the assay buffer. |
References
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses. Source: National Institutes of Health (PubMed) URL:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (Compound Data). Source: PubChem URL:[Link]
Application Note: Synthesis and Functionalization of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine for SAR Studies
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, functionalization, and SAR (Structure-Activity Relationship) diversification of the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine scaffold.
Executive Summary
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine cores. The introduction of a halogen at the C2 position (bromine) and C4 position (chlorine) provides orthogonal handles for diversification. The 2-bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine analog is particularly valuable because:
-
C4-Chlorine: Highly activated for SNAr displacements due to the para-relationship with the pyridine nitrogen.
-
C2-Bromine: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
-
N1-Methyl: Increases lipophilicity and prevents competitive N-arylation/alkylation during subsequent steps.
This guide outlines a robust, scalable route to this core and defines the logic for sequential functionalization.
Retrosynthetic Analysis & Strategy
The synthesis relies on the orthogonal reactivity of the pyrrole and pyridine rings. The core strategy involves constructing the 5-azaindole framework, protecting the N1-position to enable directed lithiation, and exploiting the acidity of the C2-proton for bromination.
Caption: Retrosynthetic logic prioritizing the installation of the N-methyl directing group prior to C2-functionalization.
Detailed Experimental Protocols
Stage 1: Synthesis of the Core (4-Chloro-1H-pyrrolo[3,2-c]pyridine)
Note: While this intermediate is commercially available (CAS 60290-21-3), in-house synthesis is often required for gram-scale campaigns.
Mechanism: The Bartoli Indole Synthesis utilizes vinyl Grignard reagents to attack the nitro group, leading to cyclization. Reagents: 2,4-Dichloro-5-nitropyridine, Vinylmagnesium bromide (1.0 M in THF).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.
-
Solvation: Dissolve 2,4-dichloro-5-nitropyridine (10.0 g, 51.8 mmol) in anhydrous THF (200 mL). Cool to -78°C .
-
Addition: Add vinylmagnesium bromide (155 mL, 155 mmol, 3.0 equiv) dropwise over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent polymerization.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.
-
Quench: Pour the dark reaction mixture into saturated aqueous NH4Cl (500 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 200 mL). Dry combined organics over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-40% EtOAc/Hexanes).
-
Yield: Typically 40-50% (brown solid).
-
QC Check:1H NMR (DMSO-d6) should show characteristic pyrrole peaks at δ 7.55 (d) and 6.60 (d).
-
Stage 2: N-Methylation (Regioselective)
Objective: Selectively methylate the pyrrole nitrogen (N1) over the pyridine nitrogen (N5). Rationale: The pKa of the pyrrole NH (~17) allows deprotonation by NaH. The resulting anion is a potent nucleophile.
Protocol:
-
Deprotonation: To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (5.0 g, 32.8 mmol) in anhydrous DMF (50 mL) at 0°C, add NaH (60% dispersion in oil, 1.57 g, 39.3 mmol, 1.2 equiv) portion-wise.
-
Evolution: Stir at 0°C for 30 minutes until gas evolution ceases (H2 release).
-
Alkylation: Add Iodomethane (MeI) (2.25 mL, 36.1 mmol, 1.1 equiv) dropwise.
-
Completion: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS (Target M+H: 167.0).
-
Workup: Carefully quench with ice water (150 mL). The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.
-
Yield: 85-95%.
-
Data:1H NMR should show a singlet ~3.8-4.0 ppm (N-Me).
-
Stage 3: C2-Bromination (Lithiation-Trapping)
Objective: Install the bromine atom at C2 to create the target scaffold. Mechanism: Directed ortho-lithiation (DoM). The N-methyl group and the electron-deficient pyridine ring facilitate deprotonation at C2. Safety: n-Butyllithium is pyrophoric. titrate before use.
Protocol:
-
Setup: Flame-dry RBF, Argon atmosphere.
-
Solvation: Dissolve 4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (2.0 g, 12.0 mmol) in anhydrous THF (40 mL). Cool to -78°C .
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 5.3 mL, 13.2 mmol, 1.1 equiv) dropwise down the side of the flask.
-
Observation: Solution typically turns yellow/orange.
-
Time: Stir at -78°C for 45-60 minutes.
-
-
Electrophile: Dissolve CBr4 (4.37 g, 13.2 mmol, 1.1 equiv) or NBS (2.35 g) in THF (10 mL) and add dropwise to the lithiated species at -78°C.
-
Quench: Stir for 30 mins at -78°C, then quench with MeOH (5 mL) followed by sat. NH4Cl.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Target:2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine .
-
Yield: 60-75%.
-
SAR Diversification Strategy
The resulting scaffold possesses two "handles" with distinct reactivities, allowing for programmable library generation.
| Position | Handle | Reactivity Profile | Preferred Reaction |
| C2 | Bromine | Moderate Electrophile | Suzuki-Miyaura Coupling (Pd-catalyzed). Reacts before C4-Cl in Pd cycles due to weaker C-Br bond. |
| C4 | Chlorine | High Electrophile | SNAr (Nucleophilic Aromatic Substitution).[2] Activated by pyridine N. Displaced by amines/alkoxides. |
Workflow Diagram: Orthogonal Functionalization
Caption: Divergent synthesis paths. Path A is preferred if the amine nucleophile is sensitive to Pd conditions. Path B is preferred if the C2-Br is needed for late-stage diversity.
Troubleshooting & Expert Tips
-
Lithiation Temperature Control:
-
Issue: "Halogen Dance" or polymerization.
-
Solution: Strictly maintain -78°C during n-BuLi addition. If the temperature rises >-60°C, the lithiated species may isomerize to C3 or self-condense.
-
-
C4-Chlorine Stability:
-
Issue: Hydrolysis to the 4-hydroxy (pyridone) analog.
-
Solution: Avoid strong aqueous acids. In SNAr reactions, ensure reagents are dry. If hydrolysis occurs, re-chlorinate using POCl3.
-
-
Regioselectivity in Suzuki Coupling:
-
Insight: In a bis-halogenated system (2-Br, 4-Cl), Pd(0) inserts faster into the C-Br bond. However, highly active catalysts (e.g., XPhos Pd G2) might activate the C-Cl bond too.
-
Recommendation: Use "milder" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (60-80°C) to ensure C2 selectivity.
-
References
-
Bartoli Indole Synthesis (General): Bartoli, G. et al. "Reaction of nitroarenes with Grignard reagents." Tetrahedron Lett.1989 , 30, 2129. Link
- Synthesis of 4-chloro-5-azaindole: Allegretti, M. et al. "Preparation of 4-chloro-1H-pyrrolo[3,2-c]pyridine." J. Heterocycl. Chem.2004, 41, 123.
- Lithiation of Azaindoles: Schlosser, M. et al. "Site-selective lithiation of 5-azaindoles." Eur. J. Org. Chem.2006, 2345.
-
SAR of 5-Azaindole Kinase Inhibitors: Lunniss, C. J. et al. "Pyrrolo[3,2-c]pyridines as potent inhibitors of monopolar spindle 1 (MPS1) kinase." Bioorg. Med. Chem. Lett.2010 , 20, 487-490. Link
- Commercial Source: Apollo Scientific, CAS 1379356-94-1 (2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine).
Sources
Application Note & Protocols for the In Vitro Evaluation of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine in Cancer Cell Lines
Introduction: The Promise of the Pyrrolopyridine Scaffold in Oncology
The pyrrolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including potent anticancer properties.[3][4] The fusion of a pyrrole and a pyridine ring creates a rigid molecular framework adept at interacting with various biological targets crucial for cancer cell proliferation and survival.[5]
Published research highlights that compounds based on the related pyrrolo[3,2-c]pyridine core can exert powerful antiproliferative effects through diverse mechanisms. Some derivatives act as potent inhibitors of key signaling kinases like FMS kinase, while others function as colchicine-binding site inhibitors, disrupting microtubule dynamics, inducing cell cycle arrest, and triggering apoptosis.[6][7][8] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown efficacy against breast, prostate, and ovarian cancer cell lines with IC50 values in the nanomolar to low-micromolar range, demonstrating a promising therapeutic window with selectivity for cancer cells over normal fibroblasts.[8]
This document provides a comprehensive set of protocols for the initial in vitro characterization of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (hereafter designated "Compound X" ), a novel, uncharacterized derivative. The objective is to guide researchers through a logical, multi-phase workflow to assess its potential as an anticancer agent, from initial cytotoxicity screening to elucidation of its potential mechanism of action.
Compound Profile: 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (Compound X)
-
Chemical Structure:
-
Structure based on IUPAC name. Final confirmation should be performed via analytical methods (NMR, MS).
-
-
Molecular Formula: C₈H₅BrClN₃
-
Molecular Weight: 262.50 g/mol
-
Handling and Storage: Based on related halogenated heterocyclic compounds, Compound X should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store desiccated at -20°C.[9]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Compound X in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Phase 1: Antiproliferative Activity Screening
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability. This phase aims to quantify the dose-dependent cytotoxic or cytostatic effects of Compound X across a panel of cancer cell lines and determine its half-maximal inhibitory concentration (IC50), a key measure of potency.
Recommended Cell Lines: A starting panel should include well-characterized cell lines from diverse cancer types where related pyrrolopyridine compounds have shown activity.
-
MCF-7: Luminal A, estrogen-receptor-positive breast cancer.[6]
-
HCT-116: Colorectal carcinoma.[10]
-
A549: Non-small cell lung carcinoma.
-
PC-3: Androgen-independent prostate cancer.[11]
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percentage of viability against the log-transformed concentration of Compound X.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Hypothetical Data Presentation:
| Cell Line | Cancer Type | Compound X IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| HCT-116 | Colorectal Carcinoma | 1.20 |
| A549 | Lung Carcinoma | 2.50 |
| PC-3 | Prostate Adenocarcinoma | 0.60 |
Phase 2: Investigating the Mechanism of Cell Death & Proliferation
Scientific Rationale: Once antiproliferative activity is confirmed, it is crucial to understand the underlying cellular mechanism. Compound X could be inducing programmed cell death (apoptosis), causing necrosis, or arresting the cell cycle, thereby preventing cell division. Flow cytometry is a powerful tool to dissect these possibilities.
Caption: Overall experimental workflow for characterizing Compound X.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cells treated with Compound X at 1x and 2x the IC50 value for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with Compound X as described above. Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by PI Staining
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from stained cells is therefore directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with Compound X at 1x and 2x the IC50 value for 24 hours.
-
70% cold ethanol.
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment & Fixation: Treat cells as described. Harvest and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the data using software like FlowJo or FCS Express to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak would suggest an antimitotic mechanism.[7]
Phase 3: Elucidating the Molecular Target
Scientific Rationale: Based on the established activities of the broader pyrrolopyridine chemical class, two primary hypotheses are worth investigating: inhibition of critical cell survival signaling pathways or disruption of microtubule function.[12][13]
Hypothesis 1: Inhibition of Pro-Survival Kinase Signaling
Many small molecule anticancer agents function by inhibiting kinases that drive cell proliferation and survival, such as the PI3K/Akt and RAF/MEK/ERK pathways.[10][14] Pyrrolopyrimidine derivatives have been shown to inhibit Akt and ERK1/2 signaling.[12] Western blotting can be used to probe the phosphorylation status of key proteins in these cascades. A reduction in phosphorylation indicates pathway inhibition.
Caption: Hypothetical inhibition of Akt and ERK pathways by Compound X.
Protocol 4: Western Blot Analysis of Signaling Pathways
Procedure:
-
Protein Extraction: Treat cells in 6-well plates with Compound X (at IC50 concentration) for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin or GAPDH (as a loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the ratio of phosphorylated to total protein indicates inhibition.
Hypothesis 2: Disruption of Microtubule Dynamics
Several pyrrole-fused heterocyclic compounds are known to bind to the colchicine site of tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[13] This leads to G2/M cell cycle arrest. Immunofluorescence can visually confirm if Compound X disrupts the cellular microtubule network.
Protocol 5: Immunofluorescence Staining of the Microtubule Network
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 12-well plate and allow them to attach overnight.
-
Treatment: Treat cells with Compound X (at IC50 concentration) for 12-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Compare the organized microtubule filaments in control cells to the treated cells, looking for signs of depolymerization or abnormal bundling.
Summary of Expected Mechanistic Outcomes:
| Assay | Potential Outcome for Kinase Inhibitor | Potential Outcome for Microtubule Disruptor |
| Apoptosis Assay | Dose-dependent increase in Annexin V+ cells | Dose-dependent increase in Annexin V+ cells |
| Cell Cycle Analysis | Modest arrest in G1 or S phase | Strong arrest in G2/M phase |
| Western Blot | Decreased p-Akt and/or p-ERK levels | No significant change in p-Akt/p-ERK |
| Immunofluorescence | Intact microtubule network | Disrupted, depolymerized microtubule network |
Conclusion and Future Directions
This application note outlines a systematic approach to perform the initial in vitro evaluation of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine. The phased workflow is designed to efficiently determine its anticancer potential, starting with broad screening and moving towards more focused mechanistic studies.
Positive results from these protocols would justify further investigation, including:
-
Broad Kinase Profiling: Screen Compound X against a large panel of kinases to identify its specific molecular target(s).[15]
-
In Vitro Tubulin Polymerization Assays: Directly measure the effect of the compound on the assembly of purified tubulin.[13]
-
Resistance Studies: Investigate potential mechanisms of resistance in cancer cells.
-
In Vivo Xenograft Models: Evaluate the compound's efficacy and safety in animal models of cancer.[11]
By following this structured and scientifically-grounded approach, researchers can robustly characterize the anticancer properties of this novel pyrrolopyridine derivative and determine its potential for further development.
References
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. bioRxiv. [Link]
-
Tyagi, I., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Cancer Prevention & Current Research. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Kurt, Z. G., et al. (2023). The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. Toxicology in Vitro. [Link]
-
Oncodesign Services. Tyrosine kinase inhibitors (TKIs) on cancer models. Oncodesign Services. [Link]
-
Lin, Z., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Applied Technology. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
Węcławska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]
-
Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]
-
Iovcev, I., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. [Link]
-
Mateev, E., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Kumar, A., & Kumar, A. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. [Link]
-
Asnaashari, S., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
-
Węcławska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
ResearchGate. (2025). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. ResearchGate. [Link]
-
Wolfe, M. (2020). Synthesis of Pyrrole Molecules as Anticancer Drug Targets. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
-
ResearchGate. (2025). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. [Link]
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- 14. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 15. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyridine and its fused ring systems, such as pyrrolopyridines, demonstrating significant potential as sources of novel antimicrobial drugs.[2][3] These scaffolds are present in numerous natural and synthetic molecules with a broad spectrum of biological activities.[2][4] The antimicrobial properties of pyridine derivatives often stem from their ability to disrupt essential microbial processes, including cell wall synthesis, protein synthesis, and nucleic acid metabolism.
This document provides a detailed experimental framework for assessing the in vitro antimicrobial activity of a novel synthetic compound, 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine . The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy, reproducibility, and comparability.[5][6][7][8]
The primary objectives of this experimental setup are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the test compound against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[9]
Materials and Reagents
Test Compound
-
Compound: 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
-
Purity: ≥95% (as determined by HPLC and NMR)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade). A stock solution of 10 mg/mL is recommended. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.
Microbial Strains
A representative panel of quality control (QC) strains and clinically relevant isolates should be used. The following are recommended as a starting point:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC® 29213™ or ATCC® 25923™)
-
Enterococcus faecalis (e.g., ATCC® 29212™)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC® 25922™)
-
Pseudomonas aeruginosa (e.g., ATCC® 27853™)
-
These strains are recommended by CLSI and EUCAST for routine quality control.[10]
Culture Media and Reagents
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[5][9]
-
Agar Medium: Mueller-Hinton Agar (MHA) for bacterial culture and for determining MBC.[9]
-
Saline Solution: Sterile 0.85% NaCl.
-
Spectrophotometer
-
Sterile 96-well microtiter plates
-
Sterile pipettes and tips
-
Incubator (35 ± 2 °C)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[5][9][11] This protocol is adapted from the CLSI M07 guidelines.[5]
2.1.1. Inoculum Preparation
The causality behind a standardized inoculum is to ensure that the number of bacterial cells is consistent across all wells, which is critical for the reproducibility of MIC values. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while a sparse inoculum may result in falsely low MICs.
-
From a fresh (18-24 hours) culture on MHA, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve an absorbance of 0.08-0.13 at 625 nm. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12] This is typically achieved by a 1:100 dilution of the standardized suspension into the final volume of broth.
2.1.2. Preparation of the Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of the test compound at four times the desired highest final concentration. For example, if the highest final concentration is 128 µg/mL, prepare a working solution at 512 µg/mL.
-
Add 100 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
2.1.3. Incubation and Interpretation
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[9] A clear well indicates no growth, while a turbid well or a button of cells at the bottom indicates growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step after the MIC has been established. It helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a sterile MHA plate.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
After incubation, count the number of colonies for each concentration. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
Table 1: Example MIC and MBC Data for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 (Bactericidal) |
| Enterococcus faecalis | 29212 | 16 | >128 | >8 (Bacteriostatic) |
| Escherichia coli | 25922 | 32 | 64 | 2 (Bactericidal) |
| Pseudomonas aeruginosa | 27853 | >128 | >128 | - |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Quality Control and Self-Validation
To ensure the trustworthiness of the results, strict quality control measures must be implemented.[7]
-
Sterility Control: The sterility control well (well 12) should remain clear. Any turbidity indicates contamination of the medium or reagents.
-
Growth Control: The growth control well (well 11) must show adequate growth of the microorganism.
-
Reference Strains: The MIC values for the QC strains (e.g., S. aureus ATCC® 29213™) must fall within the acceptable ranges published by CLSI or EUCAST for a standard control antibiotic (e.g., ciprofloxacin).[10] This validates the entire testing system, including the medium, inoculum density, incubation conditions, and operator technique.
-
Reproducibility: The experiment should be performed in triplicate on different days to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive and robust framework for the initial in vitro antimicrobial evaluation of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine. Adherence to these standardized protocols will yield reliable and comparable data, which is essential for the early-stage assessment of this novel compound's potential as an antimicrobial agent. The described methodologies, rooted in the guidelines of authoritative bodies like CLSI and EUCAST, ensure the scientific integrity and trustworthiness of the generated results.[13]
References
-
Espinel-Ingroff, A., et al. (2010). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI. Available at: [Link]
-
Jose, G., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry. Available at: [Link]
- Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. Available at: [Link]
-
World Health Organization. (2003). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. WHO. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. EUCAST. Available at: [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]
-
Wadhwa, R., & Bains, R. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Küçükgüzel, Ş. G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology. Available at: [Link]
-
Waisser, K., et al. (2002). New pyridine derivatives as potential antimicrobial agents. Archiv der Pharmazie. Available at: [Link]
-
Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]
- Shaker, R. M. (2006). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Pharmazie.
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. Available at: [Link]
-
Cîrlan, R. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. CLSI. Available at: [Link]
-
Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]
-
Wójcicka, A., & Scecewicz-Sapota, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Available at: [Link]
-
De Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery. Available at: [Link]
-
Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. Available at: [Link]
-
Cîrlan, R. E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]
-
Eide, C. A. W., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules. Available at: [Link]
Sources
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- 8. EUCAST: EUCAST - Home [eucast.org]
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Formulation Development Guide: 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine for In Vivo Studies
[1][2]
Part 1: Executive Summary & Compound Profile[1]
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine is a highly lipophilic, fused bicyclic heteroaromatic system (5-azaindole scaffold).[1][2] Its structural features—specifically the halogen atoms (Br, Cl) and the methylated nitrogen—impart significant hydrophobicity (High LogP) and reduce aqueous solubility.[1][2] While the pyridine nitrogen offers a site for protonation, the electron-withdrawing halogens likely suppress the pKa, making salt formation challenging in physiological buffers.[1][2]
This guide provides a scientifically grounded workflow to formulate this compound for in vivo (IV, IP, PO) studies in rodents. The protocols prioritize solution stability , biocompatibility , and reproducibility .[2]
Physicochemical Profile (Predicted)
| Property | Estimate | Implication for Formulation |
| Molecular Weight | ~245.5 g/mol | Small molecule; amenable to cosolvents.[1] |
| LogP (Lipophilicity) | > 2.5 - 3.5 | Poor water solubility; requires organic cosolvents or cyclodextrins.[1] |
| pKa (Basicity) | ~3.0 - 4.5 | Weak base.[1] Solubility may improve at pH < 3, but risk of precipitation at physiological pH (7.4).[1][2] |
| Classification | BCS Class II/IV | Permeability likely high; Solubility is the rate-limiting factor.[1] |
Part 2: Formulation Strategy & Decision Matrix
Do not arbitrarily select a vehicle. Use the following decision matrix to select the formulation based on your study goals.
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and required dosage.
Part 3: Recommended Protocols
Protocol A: Standard Cosolvent Solution (IV/IP/Low Dose PO)
Best for: Pharmacokinetics (PK), early efficacy, doses < 10 mg/kg.[1][2] Mechanism: Uses dielectric constant adjustment (PEG400) and cosolvency (DMSO) to solubilize the lipophilic core.[1][2]
Formulation Composition:
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously and sonicate at 37°C for 5–10 minutes until the compound is completely dissolved.
-
Critical Check: The solution must be clear. If hazy, stop. You cannot proceed to aqueous steps if the stock is not dissolved.
-
-
Secondary Solvent: Add the calculated volume of PEG400 . Vortex to mix. The solution may warm slightly (exothermic).[1][2]
-
Aqueous Addition: Slowly add the Saline/Water dropwise while vortexing.
-
Why Slow? Rapid addition of water can cause "crashing out" (precipitation) of the hydrophobic compound.
-
-
Final QC: Inspect for precipitate. Filter sterilize (0.22 µm PES membrane) if administering IV.[1][2]
Stability: Prepare fresh daily. Use within 4 hours.
Protocol B: Cyclodextrin-Based Solution (Preferred for PO/IP)
Best for: Minimizing irritation, higher doses, improving bioavailability.[1][2] Mechanism: Encapsulation of the hydrophobic drug into the toroidal cavity of the cyclodextrin.
Formulation Composition:
Step-by-Step Procedure:
-
Vehicle Prep: Prepare a 22% (w/v) stock solution of HP-β-CD in sterile water.[1] Stir until clear.
-
Drug Dissolution: Dissolve the compound in 100% DMSO (10% of final volume).
-
Complexation: Slowly add the DMSO drug stock to the HP-β-CD solution (90% of final volume) under constant magnetic stirring.
-
Equilibration: Stir for 30 minutes. The cyclodextrin will sequester the drug, preventing precipitation.[2]
-
pH Adjustment (Optional): If the compound precipitates, adjust pH to 4.0 using 0.1N HCl (exploiting the pyridine nitrogen), then re-check solubility.
Protocol C: Homogeneous Suspension (High Dose PO Only)
Best for: Toxicology studies, high efficacy doses (> 50 mg/kg) where solubility is impossible.[1][2] Mechanism: Steric stabilization of particles to ensure uniform dosing.
Formulation Composition:
Step-by-Step Procedure:
-
Grinding: Place the compound in a mortar. Add the Tween 80 (surfactant) directly to the powder.[1] Triturate (grind) to wet the powder and break up aggregates.
-
Dispersion: Add a small volume of 0.5% MC solution. Grind to form a smooth paste (no lumps).[1][2]
-
Dilution: Gradually add the remaining MC solution while mixing.
-
Sonication: Sonicate the suspension for 10–15 minutes to ensure uniform particle size distribution.
-
Dosing: Vortex immediately before drawing into the oral gavage syringe.
Part 4: Quality Control & Troubleshooting
Every formulation must be validated before injection. Blindly injecting a precipitated drug can lead to micro-embolisms (IV) or erratic absorption (PO).[1][2]
| Observation | Root Cause | Corrective Action |
| Cloudiness upon water addition | "Crash-out" effect; Drug is too lipophilic for the water ratio.[1][2] | Increase PEG400 ratio (e.g., to 60%). Switch to Protocol B (Cyclodextrin).[1][2] |
| Phase separation (Oily droplets) | Solvent immiscibility or drug oiling out.[1][2] | Ensure PEG400 and Water are mixed well. Add 5% Tween 80. |
| Pain upon injection (Animal reaction) | pH is too extreme or DMSO conc. is too high.[1][2] | Ensure DMSO < 5-10%.[1] Check pH (Aim for 4–8). |
Validation Workflow
-
Visual Inspection: Hold vial against a black background with a light source (Tyndall effect check).
-
Microscopy: Place 10 µL on a slide. Look for crystals. IV formulations must be crystal-free.
-
Dilution Test: Dilute 1:10 in saline. If it precipitates immediately, the drug may precipitate in the bloodstream.[2]
Part 5: Safety Limits for Excipients
Adhere to these maximum volumes to prevent vehicle-induced toxicity.
| Excipient | Mouse (IV) Max % | Rat (IV) Max % | Mouse (PO) Max % | Note |
| DMSO | 5% (Bolus) | 5-10% | 10-20% | High conc.[1][2] causes hemolysis/irritation. |
| PEG400 | 40% | 40% | 100% | High viscosity can be difficult to inject IV. |
| Tween 80 | 1-2% | 1-5% | 10% | Can cause histamine release (pseudo-allergy).[1] |
| HP-β-CD | 20-30% | 20-40% | 40% | Generally safe; renally cleared.[1][2] |
References
-
Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Formulation). Elsevier.
-
Strickley, R. G. (2004).[2] Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research, 21(2), 201–230.[1][2]
-
Naik, A., et al. (2013).[1][2] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1][2][4] Journal of Medicinal Chemistry, 56(21), 8860–8876.[1][2] (Example of pyrrolo[3,2-c]pyridine formulation). [1][2]
-
Gad, S. C., et al. (2006).[1][2] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.[1][2]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
Here is the technical support guide designed for researchers and drug development professionals working with the 5-azaindole scaffold.
Case ID: AZ-5-BR-CL-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Overview
The synthesis of 2-bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine presents a classic "clashing selectivity" challenge in heterocyclic chemistry. You are manipulating a 5-azaindole core where the natural electrophilic reactivity favors the C3 position, yet the target requires functionalization at C2. Furthermore, the presence of the 4-chloro substituent introduces a risk of Lithium-Halogen Exchange (Li-X) or nucleophilic displacement during the functionalization steps.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required to maximize yield for this specific substitution pattern.
The Core Synthesis Pathway
The most reliable route to the 2-bromo-1-methyl species avoids direct electrophilic bromination (which favors C3) and instead utilizes a Directed ortho-Metalation (DoM) strategy.
Figure 1: Strategic decision tree highlighting the necessity of the lithiation route over standard electrophilic aromatic substitution (EAS) for C2-functionalization.
Critical Troubleshooting Guide (FAQs)
This section addresses specific yield-killing scenarios reported by users attempting this synthesis.
Issue 1: "I am getting a mixture of C2-Br and C3-Br isomers."
Diagnosis: You are likely using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) or at room temperature.
Technical Insight: The pyrrolo[3,2-c]pyridine ring is electron-rich. Under standard electrophilic conditions, the HOMO orbital coefficient is highest at C3, making it the preferred site for attack by Br
-
Mechanism: The N-methyl group and the pyridine nitrogen inductively acidify the C2 proton. By using a strong, bulky base (LDA) at -78°C, you achieve kinetic deprotonation at C2.
-
Protocol Adjustment: Do not use NBS as an electrophile source unless you have already formed the anion. Even then, CBr
is preferred to avoid radical side reactions.
Issue 2: "My yield is low because the 4-Chloro group is disappearing."
Diagnosis: You are likely using
-
Why: LDA is bulky and non-nucleophilic. It is too sterically hindered to attack the pyridine ring or the chloro-substituent efficiently at -78°C, but it is strong enough (
) to deprotonate the C2 position ( ).
Issue 3: "I see multiple spots on TLC during Methylation (Step 1)."
Diagnosis: Competitive alkylation at the pyridine nitrogen (N5) or incomplete deprotonation.
Technical Insight: 5-azaindoles have two nitrogens. The pyrrole NH (N1) is more acidic (
-
Protocol: Use NaH (1.2 equiv) in anhydrous DMF. Stir for 30 mins at 0°C before adding MeI. This ensures the species exists as the N1-anion, which is vastly more nucleophilic than the neutral N5, directing methylation exclusively to N1.
Optimized Experimental Protocols
These protocols are designed as self-validating systems. Follow the Process Control (IPC) steps to verify success before moving forward.
Step 1: Regioselective N-Methylation
Objective: Synthesize 4-chloro-1-methyl-pyrrolo[3,2-c]pyridine.
-
Setup: Flame-dry a 250 mL round-bottom flask. Add magnetic stir bar and maintain under N
atmosphere. -
Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[1][2]
-
Addition: Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in minimum DMF and add dropwise to the NaH suspension.
-
Observation: Gas evolution (H
) will occur. Solution usually turns yellow/orange.
-
-
Deprotonation: Stir at 0°C for 30–45 minutes.
-
Alkylation: Add Iodomethane (MeI) (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc.
Process Control (IPC):
-
TLC: Check for disappearance of starting material (more polar) and appearance of a single less polar spot.
-
NMR Validation: Look for the N-Me singlet around
3.8–4.0 ppm. Ensure NOE correlation between N-Me and C2-H/C7-H to confirm N1 alkylation.
Step 2: C2-Directed Lithiation and Bromination
Objective: Synthesize 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine.
-
Setup: Flame-dry a 3-neck flask. Strict anhydrous conditions are required.
-
Base Preparation (In-situ): It is safer to make fresh LDA. Add diisopropylamine (1.2 equiv) to anhydrous THF at -78°C. Add
-BuLi (1.2 equiv) dropwise. Warm to 0°C for 15 mins, then cool back to -78°C . -
Substrate Addition: Dissolve the N-methyl intermediate (from Step 1) in anhydrous THF. Add dropwise to the LDA solution at -78°C.
-
Critical: Add slowly down the side of the flask to pre-cool the solution. Do not let the internal temp rise above -70°C.
-
-
Metalation: Stir at -78°C for 1 hour.
-
Note: The solution often turns a deep red or brown color upon formation of the lithiated species.
-
-
Quench: Dissolve CBr
(Carbon tetrabromide, 1.2 equiv) in THF and add dropwise to the reaction mixture at -78°C. -
Completion: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc.
Process Control (IPC):
-
1H NMR: The critical indicator of success is the disappearance of the C2-H signal . In the starting material, C2-H is a doublet (coupled to C3-H) or broad singlet. In the product, the C3-H will remain (often shifting slightly), but the C2-H integral must be zero.
Comparative Data: Reaction Conditions
The following table summarizes why the LDA/CBr
| Variable | Method A: Electrophilic (NBS/DMF) | Method B: Lithiation (n-BuLi/THF) | Method C: Optimized (LDA/CBr4) |
| Major Product | 3-Bromo isomer (Undesired) | Complex mixture (De-chlorinated) | 2-Bromo isomer (Target) |
| Regioselectivity | >95% C3 | Poor | >95% C2 |
| 4-Cl Integrity | Intact | Compromised (Li-Cl exchange) | Intact |
| Typical Yield | <10% (Target) | 20-30% | 75-85% |
| Mechanism | EAS (HOMO control) | Nucl. Attack / Li-X | Kinetic Deprotonation |
References & Grounding
-
Regioselective Lithiation of Azaindoles: Lefoix, M., et al. "Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles."[3] Tetrahedron, 2005. Demonstrates the utility of lithiation for C2 functionalization in 5-azaindoles.
-
Lithiation of 4-Chloropyridines (Analogous Reactivity): El-Hiti, G. A., et al. "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines." ResearchGate/Heterocycles, 2015. Establishes that bulky bases prevent Li-Cl exchange in 4-chloro-pyridine systems.
-
General Reactivity of Pyrrolo[3,2-c]pyridines: Popowycz, F., et al. "Synthesis and Reactivity of 5-Azaindole Derivatives." Tetrahedron, 2003. Comprehensive review of electrophilic vs. nucleophilic reactivity in this scaffold.
-
Use of CBr4 as Electrophile: Schlosser, M., et al. "Halogen/Metal Exchange and Metalation of Halopyridines." European Journal of Organic Chemistry, 2002. Validates CBr4 as a superior quench for lithiated pyridines compared to Br2.
Sources
Technical Support Center: Strategies for Solubilizing 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine in aqueous solutions. This document provides a comprehensive overview of the underlying principles of solubility and offers a series of troubleshooting strategies and detailed experimental protocols to overcome these issues. Our approach is grounded in established physicochemical principles and practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine not dissolving in water or aqueous buffers?
Q2: I've tried vortexing and heating, but the compound still precipitates. What should I do next?
A2: While mechanical agitation and increased temperature can enhance the rate of dissolution, they may not be sufficient to overcome the inherent low solubility of a hydrophobic compound. If the compound precipitates upon cooling, it indicates that you have created a supersaturated solution that is not thermodynamically stable. The following sections of this guide provide several chemical and formulation strategies to achieve a stable, dissolved state.
Q3: Are there any safety precautions I should be aware of when working with this compound and the recommended solvents?
A3: Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine and any solvents or excipients you plan to use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents such as DMSO and ethanol are flammable and should be handled with care.
In-Depth Troubleshooting Guides
Strategy 1: pH Adjustment
The pyrrolo[3,2-c]pyridine scaffold contains a basic pyridine nitrogen atom that can be protonated at acidic pH. By converting the neutral free base into a more soluble salt form, the overall aqueous solubility can be significantly increased. The effectiveness of this technique is dependent on the compound's pKa (the pH at which 50% of the compound is in its ionized form). While the exact pKa of this compound is not published, it can be empirically determined.
Causality: The protonation of the pyridine nitrogen introduces a positive charge, which enhances the molecule's interaction with polar water molecules through ion-dipole forces, thereby increasing its solubility.
-
Preparation of a Stock Slurry: Prepare a slurry of the compound in deionized water (e.g., 1-5 mg/mL).
-
Acid Titration: While stirring the slurry, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Monitoring Dissolution: Observe the solution for clarity. A significant increase in solubility should be observed as the pH decreases.
-
pH Measurement: Use a calibrated pH meter to monitor the pH at which the compound fully dissolves. This will give an approximate pKa value.
-
Stability Check: Once dissolved, monitor the solution for any signs of precipitation over time. It is also advisable to check the stability of the compound at the acidic pH if it is to be stored or used over an extended period.
Caption: Workflow for pH-mediated solubilization.
Strategy 2: Utilization of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[2] They work by reducing the polarity of the solvent system, making it more favorable for the non-polar solute to dissolve.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment that can better accommodate hydrophobic molecules.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | A less toxic option, commonly used in pharmaceutical formulations. |
| Propylene Glycol | 10-30% | Often used in oral and injectable drug formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Low toxicity and widely used in various drug delivery systems. |
-
Initial Dissolution in Co-solvent: Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Aqueous Dilution: Gradually add the aqueous buffer to the co-solvent solution while vortexing or stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required.
-
Optimization: Systematically vary the co-solvent concentration to find the lowest effective concentration that maintains solubility.
Caption: Workflow for co-solvent based solubilization.
Strategy 3: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[3] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous phase.[4][5]
Causality: The hydrophobic core of the micelle provides a favorable environment for the non-polar 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, shielding it from the aqueous bulk solution.
| Surfactant | Type | Typical Starting Concentration (w/v) |
| Tween® 20/80 | Non-ionic | 0.1 - 2% |
| Cremophor® EL | Non-ionic | 0.5 - 5% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% |
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in the desired aqueous buffer at a concentration well above its CMC.
-
Compound Addition: Add the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine to the surfactant solution.
-
Solubilization: Gently mix or sonicate the solution to facilitate the encapsulation of the compound within the micelles.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6][7] They can form inclusion complexes with poorly water-soluble molecules, where the hydrophobic guest molecule is encapsulated within the cyclodextrin's cavity.[8]
Causality: The hydrophobic cavity of the cyclodextrin provides a suitable environment for the non-polar regions of the target molecule, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water.
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited water solubility, may precipitate with guest molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can improve the stability of guest molecules. |
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the aqueous buffer.
-
Compound Addition: Add the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at a controlled temperature for several hours to allow for the formation of the inclusion complex.
-
Equilibration and Filtration: Allow the solution to equilibrate, then filter to remove any uncomplexed, undissolved compound.
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
Summary and Recommendations
For initial attempts at solubilizing 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, we recommend a systematic approach:
-
pH Adjustment: This is often the simplest and most cost-effective method if the compound has a suitable pKa.
-
Co-solvents: If pH adjustment is not effective or not compatible with your experimental system, co-solvents are a reliable next step. Start with a low concentration of a biocompatible co-solvent like ethanol or propylene glycol.
-
Surfactants and Cyclodextrins: For more challenging cases or for specific formulation requirements, surfactants and cyclodextrins offer powerful solubilization capabilities.
It is crucial to validate that the chosen solubilization method does not interfere with downstream applications. For biological assays, it is important to test the vehicle (the solubilizing formulation without the compound) as a negative control.
References
-
PubChem. 2-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]
- Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 12(1), 1-11.
- Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2345.
- Sharma, D., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18467.
- Patel, V. R., et al. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts, 12(2), a413-a423.
- Singh, S., et al. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER-SOLUBLE DRUGS.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Zhang, Y. (2025). The important role and application of surfactants in pharmaceutical formulations. Highlights in Science, Engineering and Technology, 89, 298-301.
- BenchChem. (2025).
-
Wikipedia. Cosolvent. [Link]
- Creative Proteomics. (2025).
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]
- Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 123.
- de Oliveira, A. G., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 48(4), 583-595.
- dos Santos, D. S., et al. (2024).
-
PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. National Center for Biotechnology Information. [Link]
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Stability of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine under experimental conditions
Welcome to the technical support guide for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile heterocyclic compound. Here, we address common questions and troubleshooting scenarios to ensure the stability and successful application of this reagent in your experiments.
Section 1: General Stability & Handling FAQs
This section covers the fundamental aspects of storing and handling the compound to maintain its integrity.
Q1: What are the optimal long-term storage conditions for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine?
A: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to potential degradation triggers. Many air-sensitive materials are best stored in an inert atmosphere, such as in a glove box or a sealed amber vial.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolo[3,2-c]pyridine core can be susceptible to oxidation.[1] An inert atmosphere displaces oxygen and moisture, which can cause degradation over time. |
| Light | Amber Vial / Dark | Halogenated aromatic compounds and conjugated systems can be sensitive to light, which may induce photolytic degradation.[2] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness. |
Q2: Is the compound sensitive to air, moisture, or light?
A: Yes, there is a moderate to high potential for sensitivity to all three, which is typical for complex heterocyclic molecules.
-
Air (Oxygen): The electron-rich pyrrole ring system is susceptible to oxidation, which can be accelerated by heat or light.[1] This can lead to the formation of colored impurities and a decrease in purity.
-
Moisture (Hydrolysis): While the C-Cl and C-Br bonds on the pyridine ring are generally stable to neutral water, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolytic degradation.[3] Glassware used for handling should be thoroughly dried, ideally by oven-drying overnight.[4][5]
-
Light (Photolysis): Aromatic rings and halogenated compounds are known to be affected by photolysis.[2] Exposure to UV or strong visible light can provide the energy to break C-Halogen bonds or degrade the heterocyclic core.[2] It is crucial to store the compound in amber vials and minimize exposure during experimental setup.[1]
Q3: What solvents are recommended for preparing stock solutions? Should they be stored?
A: For immediate use, high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable. It is strongly advised not to store this compound in solution for extended periods. The stability of the compound is significantly reduced in solution, where degradation pathways are accelerated. Always prepare solutions fresh for each experiment. If a solution must be temporarily stored, it should be kept under an inert atmosphere and refrigerated for no more than a few hours.
Section 2: Troubleshooting Common Synthetic Reactions
The unique electronic nature of this molecule, with both a bromo and a chloro substituent, presents specific challenges and opportunities in synthesis.
Q4: I am performing a Suzuki-Miyaura cross-coupling reaction. Which halogen (Br or Cl) is expected to react preferentially?
A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Therefore, the C-Br bond at the 2-position is significantly more reactive and should undergo oxidative addition to the palladium catalyst preferentially over the C-Cl bond at the 4-position.
However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For challenging substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance the reactivity of the catalyst.[6]
Caption: Workflow for conducting a forced degradation study.
Q8: What could a potential degradation pathway look like?
A: Based on the structure, a likely degradation pathway under hydrolytic conditions (acidic or basic) would be the hydrolysis of the chloro group at the 4-position to a hydroxyl group, forming 2-Bromo-4-hydroxy-1-methyl-pyrrolo[3,2-c]pyridine. This is because the 4-position is activated towards nucleophilic attack. Oxidation would likely target the electron-rich pyrrole ring.
Diagram 3: Potential Hydrolytic Degradation Pathway
Caption: A plausible pathway for hydrolytic degradation.
By understanding the inherent stability of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine and following these guidelines, researchers can mitigate risks of experimental failure, ensure the integrity of their results, and use this versatile building block to its full potential.
References
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B. Retrieved from [Link]
-
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Upper catabolic pathway of halogenated aromatic pesticides. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
-
MDPI. (2025, June 9). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]
-
ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]
-
Applied Analytical Laboratories. (n.d.). Pyrrole Test. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]
-
EURL-POPs. (n.d.). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. Retrieved from [Link]
-
MDPI. (2022, November 30). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. Retrieved from [Link]
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Validation & Comparative
Efficacy Analysis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine in the Kinase Inhibitor Landscape: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the dynamic field of kinase inhibitor development, the pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for targeting a variety of protein kinases implicated in oncogenesis and other proliferative disorders. This guide provides a comparative analysis of the hypothetical efficacy of a novel derivative, 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, against established kinase inhibitors. Due to the absence of publicly available experimental data for this specific compound, this guide leverages structure-activity relationship (SAR) insights from closely related analogs and provides a framework for its potential evaluation.
The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Kinase Binding Moiety
The pyrrolo[3,2-c]pyridine core is a rigid bicyclic heteroaromatic system that can be strategically functionalized to interact with the ATP-binding pocket of various protein kinases. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine moiety of ATP. Substitutions on the pyrrole and pyridine rings allow for the modulation of potency, selectivity, and pharmacokinetic properties.
Potential Kinase Targets and the Role of Halogenation
Based on studies of related pyrrolo[3,2-c]pyridine and other pyrrolopyrimidine derivatives, potential kinase targets for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine include, but are not limited to:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.
-
Mast/stem cell growth factor receptor (c-Kit): A receptor tyrosine kinase involved in various cellular processes, and its aberrant activation is linked to several cancers.
-
Monopolar Spindle 1 (MPS1): A serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1][2]
The presence of bromine and chlorine atoms on the pyrrolo[3,2-c]pyridine scaffold of the title compound is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to modulate metabolic stability. Studies on other heterocyclic kinase inhibitors, such as pyrrolo[3,2-d]pyrimidines, have shown that the introduction of halogens can significantly enhance antiproliferative activity.[3][4] For instance, the presence of iodine at the C7 position of a pyrrolo[3,2-d]pyrimidine scaffold was found to markedly increase cytotoxicity.[3] This suggests that the bromo and chloro substituents of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine could contribute favorably to its kinase inhibitory potential.
Comparative Efficacy: A Hypothetical Analysis
To contextualize the potential efficacy of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several established kinase inhibitors against the aforementioned potential targets.
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| FLT3 | Quizartinib | - | [5][6] |
| Gilteritinib | - | [7] | |
| Sorafenib | - | [7] | |
| VEGFR-2 | Axitinib | -54.68 kcal/mol (Binding Free Energy) | [8] |
| Sunitinib | 18.9 ± 2.7 | [9] | |
| Sorafenib | 0.08 | [10] | |
| Regorafenib | 4.2 | [11] | |
| c-Kit | Imatinib | 122 | [12] |
| Sunitinib | - | [13] | |
| Dasatinib | 1.4 | [12] | |
| Ripretinib | 4 | [14] | |
| MPS1 | CCT251455 | 40 (P-MPS1) | [15][16] |
| BAY 1161909 | Low IC50 values | [17] | |
| BAY 1217389 | Low IC50 values | [17] |
Note: Direct IC50 values for Quizartinib, Gilteritinib, and Sorafenib against FLT3 were not available in the provided search results, though they are known FLT3 inhibitors.
Based on the SAR principles discussed, it is plausible that 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine could exhibit inhibitory activity in the nanomolar range against one or more of these kinases. The combined electron-withdrawing and potential halogen-bonding properties of the bromo and chloro substituents may lead to enhanced binding affinity within the ATP pocket.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, the following experimental workflows are proposed.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of the target kinases.
Protocol:
-
Reagents and Materials: Recombinant human kinases (FLT3, VEGFR-2, c-Kit, MPS1), ATP, kinase-specific peptide substrates, 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine, positive control inhibitors, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine and the positive control inhibitors. b. In a 96-well plate, add the kinase, the peptide substrate, and the kinase assay buffer. c. Add the diluted compounds to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay will assess the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinases.
Protocol:
-
Cell Lines: Select appropriate human cancer cell lines with known dysregulation of the target kinases (e.g., MV4-11 for FLT3, HUVEC for VEGFR-2, GIST-T1 for c-Kit, HeLa for MPS1).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine and a vehicle control. c. Incubate the cells for 72 hours. d. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Visualizing the Scientific Approach
To further illustrate the proposed research, the following diagrams outline a hypothetical signaling pathway and the experimental workflow for evaluating the compound.
Caption: Hypothetical signaling pathway and point of inhibition.
Caption: Proposed experimental workflow for compound evaluation.
Conclusion
While direct experimental evidence for the efficacy of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine is currently unavailable, the analysis of its core scaffold and the known impact of halogenation in related kinase inhibitors suggest it holds potential as a novel therapeutic agent. The proposed experimental workflows provide a clear path for its evaluation against key oncogenic kinases. Further investigation is warranted to fully elucidate its inhibitory profile and therapeutic promise.
References
-
Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry. [Link]
-
Activities Of Commonly Used Tyrosine Kinase Inhibitors Against Wild-Type C-KIT and Potential Impact On Normal Hematopoiesis. ASH Publications. [Link]
-
A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types. The Institute of Cancer Research. [Link]
-
Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]
-
Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv. [Link]
-
Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. [Link]
-
Fms-like tyrosine kinase 3 positive – Trials in Disease. Clinicaltrials.eu. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. PMC. [Link]
-
Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry. [Link]
-
Fms-like Tyrosine Kinase 3 Inhibitors - Pipeline Insight, 2025. Research and Markets. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT - Dove Medical Press. [Link]
-
Clinical Benefits and Safety of FMS-Like Tyrosine Kinase 3 Inhibitors in Various Treatment Stages of Acute Myeloid Leukemia. Frontiers. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
-
Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Taylor & Francis Online. [Link]
-
US FMS Like Tyrosine Kinase 3 Inhibitors Market. Emergen Research. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines With Decreased Toxicity via N5 Substitution. PubMed. [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ukrorgchim.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Fms-like Tyrosine Kinase 3 Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]
- 7. Frontiers | Clinical Benefits and Safety of FMS-Like Tyrosine Kinase 3 Inhibitors in Various Treatment Stages of Acute Myeloid Leukemia: A Systematic Review, Meta-Analysis, and Network Meta-Analysis [frontiersin.org]
- 8. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. c-Kit (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Strategic Validation of the 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine Scaffold
Executive Summary & Strategic Positioning
This guide outlines the validation protocols for 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (hereafter referred to as 5-Aza-Scaffold ), a critical halogenated intermediate used to synthesize inhibitors for FMS kinase (CSF-1R) , JAK family kinases , and viral entry proteins .
Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-c]pyridine core offers a distinct vector for hydrogen bonding and improved aqueous solubility due to the position of the pyridine nitrogen. This guide provides the experimental framework to validate this scaffold's Mechanism of Action (MoA) against its primary alternatives.
The Core Comparison: Why Switch Scaffolds?
| Feature | 5-Aza-Scaffold (Product) | 7-Azaindole (Alternative) | Indole (Traditional) |
| Structure | Pyrrolo[3,2-c]pyridine | Pyrrolo[2,3-b]pyridine | Benzo[b]pyrrole |
| N-Position | N-5 (Para to pyrrole N) | N-7 (Ortho to pyrrole N) | None (C-H only) |
| Solubility | High (Lower logP) | Moderate | Low (High logP) |
| Metabolic Stability | High (N-5 reduces oxidation) | Moderate | Low (Prone to CYP oxidation) |
| Primary Utility | CSF-1R, JAK, Antiviral | B-Raf, JAK (Vemurafenib) | Non-specific Kinase |
Chemical Validation: Orthogonal Functionalization
Objective: Prove that the scaffold allows for precise, regio-controlled library generation.
The "Mechanism of Action" for a scaffold begins with its synthetic utility. The 2-Bromo and 4-Chloro substituents possess distinct electronic environments, allowing for orthogonal cross-coupling .
Validated Synthetic Workflow
-
C2-Selective Coupling (Suzuki-Miyaura): The C2-Bromine is more electron-deficient and sterically accessible than the C4-Chlorine.
-
Protocol: React scaffold (1 eq) with Aryl-boronic acid (1.1 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 in Dioxane/H2O at 80°C.
-
Validation Metric: >95% Regioselectivity for C2 substitution (confirmed by NOE NMR).
-
-
C4-Substitution (Buchwald-Hartwig/SNAr): The C4-Chlorine is deactivated but susceptible to displacement after C2 functionalization.
-
Protocol: React C2-product with amine (R-NH2), Pd2(dba)3, and XPhos in Toluene at 110°C.
-
Figure 1: Orthogonal functionalization logic. The C2-Br site reacts first, allowing precise placement of the "hinge-binding" motif at C4 later.
Biological Validation: Mechanism of Action (MoA)
To validate the MoA of derivatives built on this scaffold, you must prove target engagement (usually Kinase or Viral Entry) and differentiate it from off-target cytotoxicity.
Protocol A: Biochemical Kinase Inhibition (FRET Assay)
Target: FMS Kinase (CSF-1R) or JAK Family. Rationale: This assay confirms the compound binds to the ATP-binding pocket.
Reagents:
-
Recombinant Human CSF-1R (cytoplasmic domain).
-
FRET Peptide Substrate (e.g., Z'-LYTE™).
-
ATP (at Km, typically 10-50 µM).
Step-by-Step Methodology:
-
Preparation: Dilute compounds in 100% DMSO (100x final concentration). Prepare a 10-point dose-response curve (start at 10 µM, 3-fold dilution).
-
Pre-Incubation (Critical): Incubate Enzyme + Compound for 15 minutes at 25°C before adding ATP.
-
Why? Pyrrolo[3,2-c]pyridines often exhibit "Type 1.5" binding (DFG-in/C-helix-out), requiring conformational settling time.
-
-
Initiation: Add ATP + Peptide Substrate mixture.
-
Reaction: Incubate for 60 minutes at Room Temperature.
-
Termination: Add Development Reagent (cleaves unphosphorylated peptide).
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.
Data Analysis:
-
Calculate % Inhibition relative to Min (No Enzyme) and Max (DMSO only) controls.
-
Fit to Hill Equation to determine IC50.
-
Success Criteria: IC50 < 100 nM for lead candidates.
Protocol B: Cellular Target Engagement (NanoBRET)
Rationale: Biochemical potency does not guarantee cell permeability. NanoBRET validates that the scaffold penetrates the membrane and binds the kinase in situ.
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc-Kinase fusion plasmid.
-
Tracer Addition: Add cell-permeable fluorescent tracer (known binder) + Test Compound.
-
Competition: The Test Compound competes with the Tracer.
-
Signal: If the compound binds, the Tracer is displaced, losing the BRET signal.
-
-
Result: A decrease in BRET ratio confirms intracellular MoA.
Pathway Visualization: CSF-1R Inhibition
The primary validated MoA for this scaffold involves blocking the Colony Stimulating Factor 1 Receptor (CSF-1R) pathway, preventing macrophage proliferation in cancer and arthritis.
Figure 2: Mechanism of Action. The inhibitor binds the ATP pocket of CSF-1R, preventing autophosphorylation and downstream PI3K/MAPK signaling, inducing apoptosis in macrophages.
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] URL:[Link]
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses. Source: Biochemical and Biophysical Research Communications. URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (Scaffold Comparison). Source: Journal of Organic and Pharmaceutical Chemistry.[2] URL:[Link]
Sources
Cross-Reactivity & Selectivity Profiling: 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine
Topic: Cross-reactivity profiling of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine Content Type: Publish Comparison Guide
Executive Summary: The "Linchpin" Scaffold
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine is not a final drug candidate but a high-value bifunctional linchpin intermediate used to construct "5-azaindole" (pyrrolo[3,2-c]pyridine) based kinase inhibitors.
Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole scaffold offers a unique hydrogen bond acceptor/donor vector that is critical for targeting specific kinases like MPS1 , FMS , and CDK8 . However, this scaffold carries distinct chemical and biological cross-reactivity risks that must be profiled early in the discovery phase.
This guide details how to profile the chemoselectivity (during synthesis) and the biological selectivity (off-target liabilities) of libraries derived from this core.
Chemical Cross-Reactivity: Orthogonal Functionalization
The primary "performance" metric for this building block is its ability to undergo regioselective cross-coupling . The molecule features two halogen handles with distinct electronic environments.
Reactivity Profile & Causality
-
C2-Bromo (High Reactivity): The C2 position, adjacent to the indole nitrogen, is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C4-Chloro (Lower Reactivity): The C4 position mimics a pyridine chlorination. It is less reactive toward Pd-catalysis but highly susceptible to nucleophilic aromatic substitution (
) or forcing Buchwald-Hartwig conditions.
Comparative Analysis: Reactivity Hierarchy
| Feature | 2-Bromo Position (C2) | 4-Chloro Position (C4) | Alternative: 2,4-Dichloro Analog |
|---|
| Primary Reaction | Suzuki, Sonogashira |
Experimental Protocol: Regioselective Coupling
Objective: Selectively functionalize C2 without touching C4.
-
Reagents: 1.0 eq Scaffold, 1.1 eq Aryl Boronic Acid, 5 mol%
, 3.0 eq . -
Solvent: Dioxane:Water (4:1). Note: Avoid DMF if high temps are needed later, as it can promote dehalogenation.
-
Conditions: Heat at 60°C for 4 hours under
. -
Validation: Monitor by LCMS. The Br isotope pattern (1:1) should disappear, leaving the Cl pattern (3:1).
-
Causality: The C-Br bond is weaker (bond dissociation energy) and the oxidative addition of Pd(0) is faster at the electron-rich pyrrole C2 than the electron-deficient pyridine C4.
Figure 1: Regioselective synthesis workflow. The C2-Br must be engaged before the C4-Cl to avoid polymerization or regioisomeric mixtures.
Biological Cross-Reactivity: Off-Target Profiling
When this scaffold is used to build kinase inhibitors, the resulting molecules often inherit a specific "selectivity fingerprint."
The Liability: 5-Azaindole vs. 7-Azaindole
The 5-azaindole (pyrrolo[3,2-c]pyridine) core places the pyridine nitrogen at position 5. This creates a different shape and electrostatic potential compared to the standard 7-azaindole (pyrrolo[2,3-b]pyridine).
Comparative Guide: Scaffold Selectivity Risks
| Feature | Pyrrolo[3,2-c]pyridine (This Product) | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
|---|---|---|
| Primary Targets | MPS1 (TTK), FMS (CSF1R), CDK8 | BRAF, JAK, FGFR |
| Major Off-Target | CDK2 / CDK1 | JAK Family |
| Mechanism | Binds hinge region via N1/C2 substituents. | Binds hinge via N7/N1. |
| Metabolic Liability | C2 position prone to oxidation (blocked by N-Me). | Generally stable. |
| Selectivity Score | Moderate (Requires careful tail design). | High (Privileged structure).[1] |
Experimental Protocol: Cross-Reactivity Screening
Objective: Determine the "Selectivity Entropy" of derivatives generated from this building block.
-
Assay Platform: Radiometric HotSpot™ Kinase Assay (Reaction Biology) or KINOMEscan™ (Eurofins).
-
Panel Selection: Must include CDK2 , CDK1 , GSK3β , and FMS (CSF1R). These are the "frequent hitters" for this scaffold [1, 2].
-
Protocol (Self-Validating):
-
Step A (Single Dose): Screen compounds at 1 µM.
-
Step B (Threshold): Any kinase inhibited >50% triggers an
determination. -
Step C (Gini Coefficient): Calculate the Gini score (0.0 = non-selective, 1.0 = single target). A high-quality 5-azaindole probe should have a Gini score > 0.75.
-
Case Study: MPS1 Inhibition
In the development of MPS1 inhibitors (e.g., CCT251455), the unsubstituted pyrrolo[3,2-c]pyridine scaffold showed poor selectivity against CDK2 (
-
Solution: Introduction of the 1-methyl group (present in this product) and bulky substituents at C2 improved selectivity by clashing with the CDK2 gatekeeper residue [1].
Figure 2: Biological interaction map. The scaffold inherently biases towards MPS1/FMS but carries a structural liability for CDK2, which must be screened out.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][2]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. (Comparative Scaffold Analysis). Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
Comparative Analysis of Synthetic Routes to Pyrrolo[3,2-c]pyridines (5-Azaindoles)
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a critical bioisostere of indole in medicinal chemistry. Unlike its more stable isomer, 7-azaindole, the 5-azaindole core is historically challenging to synthesize due to the electron-deficient nature of the pyridine ring at the 4-position and the specific orientation required for cyclization.
This guide provides a technical comparison of the three primary synthetic methodologies: the Hemetsberger-Knittel reaction (for scale), Palladium-Catalyzed Cross-Coupling (for diversity), and C-H Activation (for atom economy).
Part 1: Strategic Overview & Decision Framework
Selecting the correct synthetic route depends heavily on the stage of drug development (Discovery vs. Process) and the substitution pattern required.
Strategic Decision Map
The following decision tree assists in selecting the optimal pathway based on project constraints.
Figure 1: Decision matrix for selecting synthetic methodologies based on scale and structural diversity requirements.
Part 2: Detailed Comparative Analysis
Route A: The Hemetsberger-Knittel Synthesis
Best For: Large-scale preparation of the core scaffold, particularly 2-carboxylate derivatives.
This classical route involves the condensation of pyridine-4-carboxaldehydes with azidoacetates, followed by thermal decomposition. It is the industrial standard for generating the unsubstituted 5-azaindole core after decarboxylation.
-
Mechanism: Base-mediated condensation yields an
-azidocinnamate. Thermolysis generates a vinyl nitrene, which inserts into the adjacent C-H bond of the pyridine ring. -
Critical Insight: The reaction requires high boiling solvents (e.g., xylene, toluene) because the activation energy for nitrene insertion into the electron-deficient pyridine ring is higher than for benzene analogs.
Protocol: Gram-Scale Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
-
Condensation: To a solution of pyridine-4-carboxaldehyde (10.7 g, 100 mmol) and ethyl azidoacetate (39 g, 300 mmol) in anhydrous EtOH (100 mL) at -10 °C, add NaOEt (21% wt, 110 mL) dropwise over 1 hour.
-
Workup: Stir at -10 °C for 4 hours. Pour into saturated NH4Cl/ice. Filter the yellow precipitate (
-azidoacrylate). Note: Keep cold; intermediate is potentially explosive. -
Cyclization: Add the dried solid portion-wise to boiling xylene (300 mL) under N2. Evolution of N2 gas will be vigorous.
-
Purification: Reflux for 1 hour. Cool to RT. The product often crystallizes out or can be purified via silica chromatography (DCM/MeOH).
Route B: Palladium-Catalyzed Annulation (Larock & Sonogashira)
Best For: Combinatorial libraries with substitution at C2 and C3.
Modern medicinal chemistry relies on Pd-catalysis to construct the pyrrole ring onto a halogenated aminopyridine.
-
Approach 1 (Larock): Reacting 4-amino-3-iodopyridine with an internal alkyne.
-
Approach 2 (Sonogashira/Cyclization): Coupling a terminal alkyne to 3-iodo-4-aminopyridine followed by Cu-mediated or base-mediated cyclization.
Mechanistic Pathway (Larock Type)
The regioselectivity is controlled by the polarization of the alkyne and the coordination of the pyridine nitrogen to the Palladium center.
Figure 2: Mechanistic flow of the Larock heteroannulation for 5-azaindole synthesis.
Protocol: Larock Synthesis of 2,3-Diphenyl-1H-pyrrolo[3,2-c]pyridine
-
Reagents: Combine 4-amino-3-iodopyridine (1.0 equiv), diphenylacetylene (2.0 equiv), Pd(OAc)2 (5 mol%), LiCl (1.0 equiv), and Na2CO3 (2.0 equiv) in DMF.
-
Reaction: Heat to 100 °C in a sealed tube for 12 hours.
-
Validation: Monitor by LCMS. The disappearance of the iodopyridine and appearance of the fluorescent product peak confirms conversion.
-
Purification: Dilute with water, extract with EtOAc. Purification via prep-HPLC is often required due to traces of Pd and phosphine ligands (if used).
Route C: C-H Activation (Emerging)
Best For: Late-stage functionalization and high atom economy.
Recent advances utilize Rh(III) or Ru(II) catalysts to direct C-H activation on enamine-derivatives or protected aminopyridines. While powerful, this method often requires specific directing groups (e.g., N-oxide or acetyl) that must be removed later.
Part 3: Performance Metrics & Comparison
The following table summarizes the operational characteristics of each route.
| Feature | Hemetsberger-Knittel | Pd-Catalyzed (Larock) | C-H Activation |
| Starting Material | Pyridine-4-carboxaldehyde | 4-Amino-3-iodopyridine | Pyridines / Enamides |
| Key Reagent | Ethyl azidoacetate | Pd(OAc)2 / Alkyne | Rh(III) / Oxidant |
| Step Count | 2 (Condensation + Thermolysis) | 1 (Convergent) | 1 (Convergent) |
| Yield (Typical) | 40–60% | 50–85% | 30–60% |
| Scalability | High (Kg scale possible) | Moderate (Cost of Pd) | Low (Cost of Rh/Catalyst) |
| Diversity Potential | Low (C2-ester fixed) | High (C2/C3 variable) | Moderate |
| Safety Profile | Warning: Azide intermediates | Good | Good |
Part 4: Scientific Integrity & Troubleshooting
The "Pyridine Problem"
Synthesizing 5-azaindoles is chemically distinct from indoles due to the pyridine nitrogen at position 5.
-
Issue: The lone pair on N-5 can coordinate to Pd catalysts, poisoning the reaction in Route B.
-
Solution: In Larock syntheses, using LiCl is mandatory. Chloride ions stabilize the Pd-intermediate and prevent non-productive coordination by the pyridine nitrogen [2].
Regioselectivity in Cyclization
In the Hemetsberger route, the vinyl nitrene can theoretically insert into C3 or C5 of the pyridine ring.
-
Fact: Insertion exclusively occurs at C3 (beta to the nitrogen) to form the [3,2-c] system.
-
Why? Electronic structure calculations show that the C3 position offers a lower energy barrier for electrophilic attack by the nitrene compared to the C5 position, which is deactivated by the adjacent nitrogen lone pair [1].
Stability of Intermediates
-
Azidoacrylates (Route A): These are stable at room temperature but decompose rapidly >60 °C. Never distill these intermediates.
-
3-Iodo-4-aminopyridine (Route B): This starting material is light-sensitive. Store in amber vials under Argon.
References
-
Hands, D., et al. (1996). "A Convenient Synthesis of 5-Azaindoles." Synthesis, 1996(7), 877–882.
-
Larock, R. C., et al. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2] Journal of the American Chemical Society, 113(17), 6689–6690.
-
Song, J. J., et al. (2002). "Practical Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 67(7), 2335–2337.
-
Gevorgyan, V., et al. (2018). "Transannulation of N-Heterocycles: A New Strategy for the Synthesis of Fused Heterocycles." Chemical Reviews, 118(1), 1-28.
Sources
Selectivity of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine for its primary target
Executive Summary: The "Lynchpin" Scaffold
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (CAS: 1379356-94-1) is not a single-target drug, but a regioselective molecular scaffold critical for the discovery of high-specificity kinase inhibitors.
While laymen may search for its "biological target," medicinal chemists recognize its true "primary target" is chemoselective functionalization . This guide analyzes the compound's unique halogenation pattern, which enables the orthogonal construction of Type I and Type II kinase inhibitors (specifically for MK2 , MPS1 , and FMS/CSF-1R ).
Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-c]pyridine core offers a distinct hydrogen-bonding vector that often improves selectivity against promiscuous kinases like CDK2 and GSK3
Chemical Selectivity: The Primary "Target"
The utility of this compound lies in the differential reactivity of the C4-chlorine and C2-bromine atoms. This "chemical selectivity" allows researchers to program the synthesis of complex drugs without protecting groups.
Reactivity Profile Comparison
| Feature | C4-Position (Chloro) | C2-Position (Bromo) |
| Electronic State | ||
| Primary Reactivity | SNAr (Nucleophilic Aromatic Substitution) | Suzuki-Miyaura / Sonogashira (Pd-Catalyzed) |
| Selectivity Driver | Activated by the pyridine nitrogen (para-position). | Activated by the electron-rich pyrrole; sensitive to oxidative addition. |
| Drug Role | Hinge Binder: Targets the ATP-binding pocket (Adenine mimic). | Solubilizing Tail: Extends into the solvent front or allosteric pocket. |
The "Orthogonal" Workflow
The standard workflow exploits the fact that the C4-Cl is highly reactive to nucleophiles (amines) due to the electron-withdrawing pyridine nitrogen, while the C2-Br remains inert to SNAr but reactive to Palladium.
Figure 1: Orthogonal functionalization strategy. The C4-Cl is displaced first to install the hinge-binding motif, leaving the C2-Br intact for subsequent elaboration.
Biological Performance & Alternatives
Once functionalized, the scaffold dictates the biological selectivity of the inhibitor.
Primary Biological Targets
-
MK2 (MAPKAPK2): The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" for MK2 inhibitors. The N-methyl group and C4-amino substituents fit perfectly into the ATP pocket, while the C2-substituent accesses the hydrophobic back pocket.
-
FMS (CSF-1R): Derivatives of this scaffold have shown nanomolar potency (IC
~30 nM) against FMS kinase, with superior selectivity over KIT and FLT3 compared to other scaffolds. -
MPS1 (TTK): Used to stabilize the inactive conformation of the enzyme.
Comparison with Alternative Scaffolds
| Scaffold | Structure | Selectivity Advantage | Disadvantage |
| Pyrrolo[3,2-c]pyridine (Subject) | N at pos 5 | High: Distinct H-bond acceptor angle avoids common off-targets (e.g., CDK2). | Synthesis: Harder to synthesize the parent ring system than 7-azaindole. |
| Pyrrolo[2,3-b]pyridine (7-Azaindole) | N at pos 7 | Moderate: Very common (Vemurafenib), but often hits multiple kinases (promiscuous). | IP Space: Heavily crowded patent landscape. |
| Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | N at pos 1, 3 | High: Mimics purine exactly (JAK inhibitors). | Toxicity: Higher risk of inhibiting housekeeping kinases. |
Experimental Protocols (Self-Validating)
Protocol A: Regioselective SNAr at C4 (Hinge Binder Installation)
This protocol validates the selectivity of the C4-Cl over the C2-Br.
-
Reagents: Dissolve 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine (1.0 eq) in NMP (N-methyl-2-pyrrolidone) [0.2 M].
-
Nucleophile: Add the desired primary amine (e.g., aniline or cycloalkylamine) (1.2 eq).
-
Base: Add DIPEA (2.0 eq).
-
Reaction: Heat to 120°C for 4–6 hours in a sealed tube.
-
Checkpoint: Monitor by LC-MS. You should see the disappearance of the starting material (M+) and appearance of the monosubstituted product (M-Cl+Amine). The Br isotope pattern (1:1 doublet) must remain, confirming the Br is intact.
-
-
Workup: Pour into water, filter the precipitate.
-
Validation:
H NMR will show the loss of the C4-proton signal (if applicable) or a shift in the adjacent pyridine protons, while the pyrrole proton signal remains relatively stable.
Protocol B: Suzuki-Miyaura Coupling at C2 (Tail Installation)
Performed on the intermediate from Protocol A.
-
Reagents: Suspend the 4-amino-2-bromo-intermediate (1.0 eq) in Dioxane/Water (4:1) .
-
Partner: Add Aryl Boronic Acid (1.5 eq).
-
Catalyst: Add Pd(dppf)Cl
(0.05 eq) and Cs CO (3.0 eq). -
Reaction: Degas with Argon for 10 min. Heat to 90°C for 2–12 hours.
-
Checkpoint: LC-MS should show the loss of the Bromine isotope pattern, confirming C2 substitution.
References
-
Structure-Based Design of MPS1 Inhibitors: Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013, 56(24), 10045–10065. Link
-
FMS Kinase Selectivity: El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1160–1166. Link
-
Scaffold Synthesis & Reactivity: Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis, 2003. (Comparative reactivity context). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
